Phyllanthin Phyllanthin Phyllanthin is a lignan.
Phyllanthin is a natural product found in Phyllanthus amarus, Phyllanthus urinaria, and other organisms with data available.
See also: Phyllanthus amarus top (part of).
Brand Name: Vulcanchem
CAS No.: 10351-88-9
VCID: VC21335064
InChI: InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1
SMILES:
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol

Phyllanthin

CAS No.: 10351-88-9

Cat. No.: VC21335064

Molecular Formula: C24H34O6

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Phyllanthin - 10351-88-9

CAS No. 10351-88-9
Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
IUPAC Name 4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene
Standard InChI InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1
Standard InChI Key KFLQGJQSLUYUBF-WOJBJXKFSA-N
Isomeric SMILES COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC
Canonical SMILES COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC

Chemical Structure and Physicochemical Properties

Phyllanthin belongs to the class of lignans, which are dimeric phenylpropanoids formed by the coupling of two phenylpropanoid units. The physicochemical characterization of phyllanthin has been extensively studied to understand its stability, solubility, and potential bioavailability, which are crucial factors in drug development.

Isolation and Purification

Phyllanthin can be isolated from P. amarus leaves using column chromatography and purified through recrystallization to achieve a purity exceeding 98%. The identification and structural confirmation of phyllanthin typically employ multiple spectroscopic techniques, including UV, IR, MS, 1H NMR, and 13C NMR spectroscopy .

PropertyValue
Melting point (°C)96.67-97.03
Melting enthalpy (J/g)109.61-116.34
Thermal stabilityStable below 200°C
pH stability range1.07-10.02 (stable for at least 4 h)
Solubility pH dependenceIndependent in pH range 1.07-10.26
pKaNone detected in pH range 1.12-10.02
Log Pow (at pH 7.48)3.30 ± 0.05

Pharmacological Activities

Phyllanthin exhibits a diverse range of pharmacological activities, with particular emphasis on its immunomodulatory, hepatoprotective, and anti-cancer properties. These activities have been demonstrated through various in vitro and in vivo studies.

Immunosuppressive Effects

One of the most significant pharmacological activities of phyllanthin is its immunosuppressive effect. Studies in Balb/C mice have demonstrated that phyllanthin exerts substantial inhibitory effects on both cellular and humoral immune responses .

At doses of 20, 40, and 100 mg/kg administered orally for 14 days, phyllanthin exhibited dose-dependent inhibition of various immune parameters. The compound significantly inhibited CD11b/CD18 adhesion molecules, which play critical roles in leukocyte adhesion and migration during inflammatory responses. Additionally, phyllanthin suppressed the phagocytic activity of peritoneal macrophages, as evidenced by reduced engulfment of E. coli .

The immunosuppressive effects of phyllanthin extend to the inhibition of nitric oxide (NO) production and myeloperoxidase (MPO) activity, both of which are important mediators in inflammatory and immune responses. Furthermore, phyllanthin demonstrated significant inhibition of T and B lymphocyte proliferation and downregulated the production of key cytokines, including IL-2, IFN-γ (Th1 cytokines), and IL-4 (Th2 cytokine) .

At higher doses (100 mg/kg), phyllanthin caused a significant reduction in the expression of CD4+ and CD8+ T cells in splenocytes, with inhibitory effects comparable to those of cyclosporin A at 50 mg/kg, a clinically established immunosuppressive agent. The compound also exhibited strong inhibition of delayed-type hypersensitivity (DTH) responses, as measured by reduced paw swelling in mice sensitized with sheep red blood cells (sRBC) .

The humoral immune response was similarly affected, with phyllanthin causing significant reduction in serum levels of ceruloplasmin and lysozyme, particularly at doses of 40 and 100 mg/kg. Moreover, anti-sRBC immunoglobulin (IgM and IgG) titers were down-regulated in immunized mice treated with phyllanthin, with maximum inhibition observed at the 100 mg/kg dose .

Table 2: Immunosuppressive Effects of Phyllanthin in Balb/C Mice

Immune ParameterEffectDose Dependency
CD11b/CD18 expressionInhibitionDose-dependent
Phagocytosis of E. coliInhibitionDose-dependent
NO productionInhibitionDose-dependent
MPO activityInhibitionDose-dependent
T and B lymphocyte proliferationInhibitionDose-dependent
Th1 cytokines (IL-2, IFN-γ)Down-regulationDose-dependent
Th2 cytokines (IL-4)Down-regulationDose-dependent
CD4+ and CD8+ expressionSignificant reduction at 100 mg/kgMost pronounced at higher doses
DTH responseInhibition of sRBC-induced paw swellingDose-dependent
Serum ceruloplasmin and lysozymeInhibitionSignificant at 40 and 100 mg/kg
IgM and IgG antibody titersDown-regulationMaximum at 100 mg/kg

Anti-cancer Properties

Phyllanthin has demonstrated promising anti-cancer activities in various experimental models. In combination studies, phyllanthin enhanced the cytotoxic effects of vinblastine against the human epithelial (KB-V1) cancer cell line, achieving an ED50 value of 3.8 μg/mL. Interestingly, this effect appeared to be selective, as no significant cytotoxicity was observed in the drug-sensitive KB-3 cell line .

ParameterValue/Observation
Treatment doses25, 50, and 100 mg/kg body weight
Administration routeOral
Effect on tumor volumeSignificant reduction
Effect on hematological parametersImprovement toward normal values
Mean survival time45.42 days
Increase in life span (%)136.07
Comparative effectLess potent than 5-fluorouracil, but significant
ToxicityObserved at 100 mg/kg dose

Anti-inflammatory Properties

Phyllanthin, along with related compounds like corilagin, has demonstrated significant anti-inflammatory activities. These effects appear to be mediated through prevention of cartilage degeneration, reduction of hyperalgesia, and attenuation of oxidative stress and inflammatory responses. The anti-inflammatory properties of phyllanthin make it potentially valuable in the management of conditions such as ulcerative colitis and rheumatoid arthritis .

Mechanisms of Action

The diverse pharmacological activities of phyllanthin are underpinned by multiple mechanisms of action that affect various physiological processes.

Immunomodulatory Mechanisms

Phyllanthin's immunosuppressive effects appear to be mediated through several mechanisms. The inhibition of CD11b/CD18 expression suggests interference with leukocyte adhesion and migration, key processes in inflammatory responses. The suppression of phagocytosis and NO production indicates impairment of macrophage function, which is central to innate immunity .

The compound's ability to inhibit T and B lymphocyte proliferation and downregulate cytokine production suggests effects on adaptive immunity, potentially involving interference with cell signaling pathways or transcription factors that regulate immune cell activation and proliferation. The reduction in CD4+ and CD8+ T cell populations further supports phyllanthin's impact on cell-mediated immunity .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of phyllanthin are essential for quality control of herbal preparations and for research purposes. High-performance thin-layer chromatography (HPTLC) has been developed as a simple, precise, and rapid method for the estimation of phyllanthin and related compounds like hypophyllanthin. This method demonstrates high correlation values (0.999), indicating excellent reliability and accuracy .

Other analytical techniques employed for phyllanthin analysis include column chromatography for isolation, and spectroscopic methods (UV, IR, MS, 1H NMR, and 13C NMR) for identification and characterization. These techniques collectively provide robust tools for phyllanthin analysis in various matrices .

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